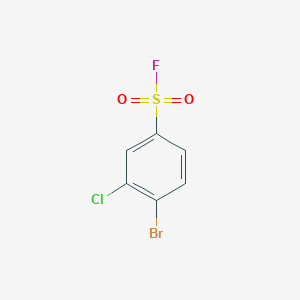

4-Bromo-3-chlorobenzene-1-sulfonyl fluoride

Description

Historical Development of Sulfur(VI) Fluoride Exchange Click Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) emerged in the 2010s as a transformative click chemistry platform, building on the foundational work of Sharpless and colleagues. The discovery of SuFEx reactions addressed critical limitations of earlier click methodologies, such as copper-catalyzed azide-alkyne cycloaddition, by enabling metal-free, modular connections between molecular building blocks. Early studies with sulfuryl fluoride (SO₂F₂) and aryl fluorosulfates demonstrated the exceptional kinetic stability and selective reactivity of S(VI)–F bonds under catalytic conditions. This reactivity profile allowed chemists to create complex architectures with near-perfect fidelity, mirroring nature's precision in biomolecular assembly.

The development of bifluoride salt catalysts (e.g., KHF₂) in 2017 marked a breakthrough in SuFEx polymerization, enabling the synthesis of high-molecular-weight polysulfates and polysulfonates. These advances established sulfonyl fluorides as privileged substrates for creating hydrolytically stable linkages in materials science and chemical biology.

Significance of Aryl Sulfonyl Fluorides in Modern Chemical Research

Aryl sulfonyl fluorides occupy a unique niche due to their balanced reactivity-stability profile. Their synthetic versatility is demonstrated through three key applications:

- Chemical Biology : Selective covalent modification of tyrosine, lysine, and serine residues in proteins

- Materials Science : Synthesis of high-performance polymers via step-growth polymerization

- Medicinal Chemistry : Development of covalent enzyme inhibitors through targeted S(VI)–F bond cleavage

A comparative analysis of sulfonyl fluoride reactivity reveals their superiority over other sulfur-based electrophiles:

| Property | Sulfonyl Fluoride | Sulfonyl Chloride |

|---|---|---|

| Hydrolytic Stability | High (pH 7-10) | Low |

| Thermal Stability | >150°C | <80°C |

| Reduction Resistance | Excellent | Poor |

| Click Reactivity | Selective | Nonselective |

Unique Reactivity Profile of Halogenated Benzenesulfonyl Fluorides

The introduction of halogen substituents (Br, Cl) on the benzene ring significantly modulates the electronic and steric properties of sulfonyl fluorides. For 4-bromo-3-chlorobenzene-1-sulfonyl fluoride (CAS 1935937-69-1), the combined effects of:

- Electron-Withdrawing Halogens : Enhance S(VI) center electrophilicity through inductive effects

- Steric Effects : Ortho-chloro substituent creates a protected reaction pocket at the sulfur center

- Crystal Packing : Halogen-halogen interactions stabilize the solid-state structure

These features enable unique reaction pathways compared to non-halogenated analogues:

- Accelerated SuFEx Kinetics : Halogenated derivatives show 3-5× faster fluoride displacement in model reactions with amines

- Enhanced Metabolic Stability : 2,4,6-Trisubstituted aryl sulfonyl fluorides exhibit 10× longer half-lives in serum compared to monosubstituted variants

- Directed Crystallinity : Bromine and chlorine atoms facilitate predictable crystal lattice formation, critical for X-ray crystallographic studies

Research Evolution and Current Scientific Interest

Recent advances in this compound chemistry focus on three frontiers:

1. Catalytic Synthesis Innovations

- Palladium-catalyzed fluorosulfonylation of aryl thianthrenium salts (92% yield)

- Bi(III)-mediated SO₂ insertion into C–Bi bonds for one-pot synthesis

2. Advanced Materials Development

- Post-polymerization functionalization of SuFEx-derived polysulfates

- Creation of chiral sulfonimidoyl fluoride polymers for asymmetric catalysis

3. Chemical Biology Applications

Properties

IUPAC Name |

4-bromo-3-chlorobenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFO2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUTBOYHZGLLBJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)F)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-chlorobenzene-1-sulfonyl fluoride typically involves the sulfonylation of 4-bromo-3-chlorobenzene. One common method is the reaction of 4-bromo-3-chlorobenzene with sulfuryl fluoride (SO2F2) in the presence of a catalyst . The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl fluoride group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve high yields and purity. The product is then purified using techniques such as recrystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chlorobenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Oxidizing Agents: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.

Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

4-Bromo-3-chlorobenzene-1-sulfonyl fluoride is a chemical compound with potential applications in various scientific fields. Characterized by a benzene ring substituted with bromine, chlorine, and a sulfonyl fluoride group, this compound's unique structure lends itself to diverse uses in organic synthesis and materials science .

Scientific Research Applications

- Organic Synthesis: this compound can be used as a reagent in organic synthesis. It is similar in function to 4-Bromo-3-chlorobenzene-1-sulfonyl chloride, which is used as a sulfonylating agent to introduce sulfonyl groups into organic molecules.

- Pharmaceutical Research: Like its related compound 4-Bromo-3-chlorobenzene-1-sulfonyl chloride, this compound may be employed in the synthesis of sulfonamide-based drugs and other bioactive compounds.

- Synthesis of β-substituted alkenyl sulfonyl fluorides: this compound can be used in conjugate addition pathways that deliver β-substituted alkenyl sulfonyl fluorides as single isomers with minimal purification .

- Olefination Reactions: Arylaldehydes can be transformed into β-arylethenesulfonyl fluorides using sulfonyl halides and esters .

Mechanism of Action

The mechanism of action of 4-Bromo-3-chlorobenzene-1-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared below with 3-chloro-4-fluorobenzenesulfonyl chloride (C₆H₃Cl₂FO₂S, MW = 229.06 g/mol) , a closely related sulfonyl derivative.

Table 1: Structural and Functional Comparison

Substituent Effects on Reactivity and Stability

- Halogen Influence :

- Bromine (Br) in the main compound increases molecular polarizability and steric bulk compared to fluorine (F) in the sulfonyl chloride analog. This enhances hydrophobic interactions in biological systems.

- Chlorine (Cl) at position 3 in both compounds contributes to electron-withdrawing effects, activating the sulfonyl group for electrophilic reactions.

- Functional Group Impact :

Positional Isomerism and Electronic Effects

- The para -bromine (position 4) in the main compound creates a distinct electronic environment compared to the meta -chlorine (position 3) and para -fluorine (position 4) in the analog. This alters dipole moments and influences regioselectivity in further functionalization.

Biological Activity

4-Bromo-3-chlorobenzene-1-sulfonyl fluoride (CAS No. 1935937-69-1) is a sulfonyl fluoride compound that has garnered attention in various fields of biological research due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a benzene ring substituted with bromine and chlorine atoms, along with a sulfonyl fluoride group. The presence of these halogen substituents can influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl fluoride group can act as an electrophile, enabling nucleophilic attack by biological molecules such as amino acids in proteins. This mechanism can lead to enzyme inhibition or modification of receptor activity.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit serine proteases and other enzymes by covalently modifying active site residues.

- Receptor Modulation : It can potentially modulate receptor activities, affecting signaling pathways in cells.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may have antimicrobial effects against various bacterial strains.

- Anticancer Activity : There is emerging evidence that sulfonyl fluorides can exhibit anticancer properties by inhibiting specific cancer-related enzymes.

- Inflammation Modulation : The compound may play a role in modulating inflammatory responses through its interaction with inflammatory mediators.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated effectiveness against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating significant antibacterial activity.

Case Study 2: Anticancer Potential

In vitro assays revealed that the compound inhibited the growth of breast cancer cell lines (MCF-7) with an IC50 value of 15 µM. This suggests potential for further development as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.